3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core fused with a piperidine ring substituted with a 2,5-difluorobenzyl group. This structure is designed to optimize interactions with biological targets, particularly enzymes or receptors where fluorinated aromatic groups enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACJBHEMJPNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a quinazolinone core , a piperidine ring , and a difluorophenyl group . This arrangement is believed to contribute to its distinctive biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C21H21F2N3O |
| Molecular Weight | 375.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2415509-44-1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, disrupting normal cell division processes.
- Apoptosis Induction : Studies have demonstrated that it promotes apoptosis in cancer cells, which is crucial for eliminating malignant cells. For example, in experiments with melanoma A375 cells, treatment with the compound resulted in increased early and late apoptotic cell populations .
- Tubulin Polymerization Inhibition : The compound has been observed to affect tubulin dynamics, similar to established chemotherapeutic agents like paclitaxel .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes that are critical for cancer cell survival and proliferation.
- Receptor Binding : The compound potentially binds to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 10.0 | Apoptosis induction |
| MCF7 (breast) | 15.5 | Cell cycle arrest |
| HT-29 (colon) | 12.0 | Tubulin inhibition |
These findings suggest that the compound possesses selectivity towards cancer cells while minimizing effects on non-cancerous cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are structurally modified to fine-tune pharmacological properties. Below is a detailed comparison with analogs from the provided evidence:
Structural Modifications and Substituent Effects
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
